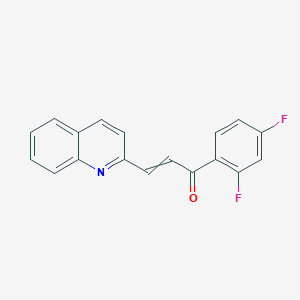

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

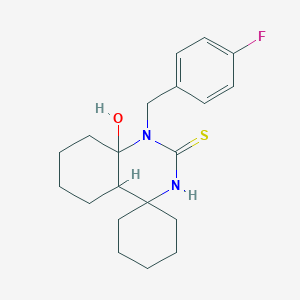

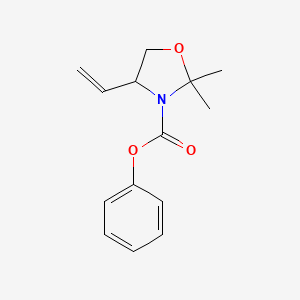

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of a 2,4-difluorophenyl group and a quinolin-2-yl group connected by a propenone bridge

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

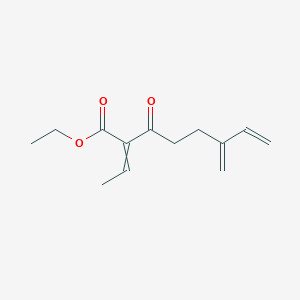

Die Synthese von 1-(2,4-Difluorphenyl)-3-(chinolin-2-yl)prop-2-en-1-on beinhaltet typischerweise die Claisen-Schmidt-Kondensationsreaktion. Diese Reaktion wird zwischen 2,4-Difluorbenzaldehyd und 2-Acetylchinolin in Gegenwart einer Base durchgeführt. Die Reaktionsbedingungen sind wie folgt:

Reaktanten: 2,4-Difluorbenzaldehyd und 2-Acetylchinolin.

Base: Natriumhydroxid oder Kaliumhydroxid.

Lösungsmittel: Ethanol oder Methanol.

Temperatur: Raumtemperatur bis Rückflussbedingungen.

Reaktionszeit: Mehrere Stunden bis über Nacht.

Das Reaktionsgemisch wird dann neutralisiert, und das Produkt wird durch Filtration oder Extraktion isoliert, gefolgt von der Reinigung durch Umkristallisation oder Chromatographie.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Synthese von 1-(2,4-Difluorphenyl)-3-(chinolin-2-yl)prop-2-en-1-on unter Verwendung ähnlicher Reaktionsbedingungen hochskaliert werden. Durchflussreaktoren können eingesetzt werden, um die Effizienz und Ausbeute der Reaktion zu verbessern. Die Verwendung automatisierter Systeme zur Überwachung und Steuerung von Reaktionsparametern gewährleistet eine gleichbleibende Produktqualität.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(2,4-Difluorphenyl)-3-(chinolin-2-yl)prop-2-en-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinolinderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Propenonbrücke in eine gesättigte Propylkette umwandeln.

Substitution: Die Fluoratome am Phenylring können durch andere funktionelle Gruppen durch nukleophile aromatische Substitution substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem oder basischem Medium.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Natriummethoxid oder andere Nucleophile in polaren aprotischen Lösungsmitteln.

Hauptprodukte

Oxidation: Chinolinderivate mit oxidierten Seitenketten.

Reduktion: Gesättigte Propylkette-Derivate.

Substitution: Phenylring, substituiert mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Difluorphenyl)-3-(chinolin-2-yl)prop-2-en-1-on hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Antikrebs-, antimikrobielles und entzündungshemmendes Mittel untersucht.

Materialwissenschaft: Sie wird für ihren Einsatz in organischen Leuchtdioden (OLEDs) und anderen elektronischen Materialien untersucht.

Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Wechselwirkung mit biologischen Zielstrukturen und ihren Wirkmechanismus zu verstehen.

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2,4-Difluorphenyl)-3-(chinolin-2-yl)prop-2-en-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie wird angenommen, dass es bestimmte Enzyme oder Rezeptoren hemmt, was zu seinen biologischen Wirkungen führt. Die Chinolin-Einheit ist dafür bekannt, mit DNA zu interkalieren, was zu ihrer Antikrebsaktivität beitragen kann. Das Vorhandensein der Difluorphenylgruppe verbessert ihre Bindungsaffinität und Selektivität gegenüber spezifischen Zielstrukturen.

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its biological effects. The quinoline moiety is known to intercalate with DNA, which may contribute to its anticancer activity. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards specific targets.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Difluorphenyl)-3-(chinolin-2-yl)prop-2-en-1-on kann mit anderen Chalkonen und Chinolinderivaten verglichen werden:

Chalkone: Ähnliche Verbindungen sind 1-(2,4-Dichlorphenyl)-3-(chinolin-2-yl)prop-2-en-1-on und 1-(2,4-Dimethoxyphenyl)-3-(chinolin-2-yl)prop-2-en-1-on. Diese Verbindungen teilen sich die Chalkonstruktur, unterscheiden sich jedoch in den Substituenten am Phenylring.

Chinolinderivate: Verbindungen wie 2-Phenylchinolin und 2-(2,4-Difluorphenyl)chinolin sind ähnlich, es fehlt ihnen jedoch die Propenonbrücke.

Die Einzigartigkeit von 1-(2,4-Difluorphenyl)-3-(chinolin-2-yl)prop-2-en-1-on liegt in der Kombination der Difluorphenyl- und Chinolin-Einheiten, die ihr besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

914383-96-3 |

|---|---|

Molekularformel |

C18H11F2NO |

Molekulargewicht |

295.3 g/mol |

IUPAC-Name |

1-(2,4-difluorophenyl)-3-quinolin-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C18H11F2NO/c19-13-6-9-15(16(20)11-13)18(22)10-8-14-7-5-12-3-1-2-4-17(12)21-14/h1-11H |

InChI-Schlüssel |

GDPKSRAHALHSDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=C(C=C(C=C3)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)

![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)

![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)

![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)

![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)

![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)

![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)